Crenolanib

Catalog No.
S548090
CAS No.
670220-88-9
M.F
C26H29N5O2
M. Wt
443.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crenolanib

CAS Number

670220-88-9

Product Name

Crenolanib

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3

InChI Key

DYNHJHQFHQTFTP-UHFFFAOYSA-N

SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

CP 868596; CP868596; CP-868596; ARO 002; RO-002; RO002; Crenolanib.

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4

Description

The exact mass of the compound Crenolanib is 443.23213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Liver Fibrosis

    Scientific Field: Hepatology

    Application Summary: Crenolanib has been studied for its potential in improving recovery from liver fibrosis.

    Methods of Application: In the study, rats were treated with thioacetamide (TAA) for 18 weeks to trigger fibrosis.

    Results: The treatment significantly improved recovery from liver fibrosis.

Second-line Therapy for Advanced Esophagogastric Adenocarcinoma

Treatment of Acute Myeloid Leukemia

Treatment of Diffuse Intrinsic Pontine Glioma

Treatment of Progressive or Refractory High-Grade Glioma

Biomarker Driven Umbrella Trial in FLT3 Mutant AML

Crenolanib, also known as crenolanib besylate, is a potent and selective inhibitor of the fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR-α and PDGFR-β). It is classified as a type I inhibitor, meaning it preferentially binds to the active conformation of these kinases. Crenolanib has shown significant efficacy against acute myeloid leukemia (AML) with FLT3 internal tandem duplications (ITD) and point mutations, which are often associated with resistance to other therapies .

Crenolanib functions as a type I tyrosine kinase inhibitor, particularly targeting a specific receptor called FLT3 (FMS-like tyrosine kinase 3) [, ]. FLT3 mutations are implicated in various cancers, and crenolanib's ability to inhibit this receptor is being explored as a potential therapeutic strategy [, ].

Involving the formation of its benzimidazole core structure. The synthesis typically includes:

  • Formation of the Benzimidazole Ring: This involves reacting appropriate amines with carboxylic acids or their derivatives.
  • Introduction of Functional Groups: Key functional groups are added to enhance specificity towards FLT3 and PDGFR.
  • Salt Formation: The final product is often converted into its besylate salt form to improve solubility and bioavailability.

The exact synthetic route may vary based on the specific precursors used but generally follows established organic synthesis protocols for heterocyclic compounds .

Crenolanib exhibits a broad spectrum of biological activities:

  • Inhibition of FLT3: It effectively targets various mutant forms of FLT3, including those conferring resistance to other tyrosine kinase inhibitors. The compound has shown IC50 values in the low nanomolar range for both FLT3-ITD and D835 mutations .
  • Effects on PDGFR: Crenolanib also inhibits PDGFR signaling, which is implicated in various cancers. Its activity extends to inhibiting angiogenesis, as evidenced by its ability to reduce endothelial cell viability and migration independently of PDGFR expression .
  • Anti-tumor Activity: In vivo studies have demonstrated that crenolanib can delay tumor growth and improve survival rates in mouse models of AML .

Crenolanib is primarily being investigated for its therapeutic applications in:

  • Acute Myeloid Leukemia: Particularly effective against FLT3-ITD positive subtypes.
  • Gastrointestinal Stromal Tumors: Ongoing clinical trials are assessing its efficacy in this context.
  • Gliomas: Research is being conducted to evaluate its potential benefits in treating brain tumors.

Additionally, crenolanib's anti-angiogenic properties suggest possible applications in other malignancies where vascular growth is a contributing factor .

Crenolanib has been studied for its interactions with various transport proteins and other drugs:

  • ABCB1 Substrate: Crenolanib has been identified as a substrate for the ATP-binding cassette sub-family B member 1 (ABCB1), which may influence its pharmacokinetics and resistance profiles in certain cancer types .
  • Combination Therapies: Studies have shown that combining crenolanib with other tyrosine kinase inhibitors like sorafenib can enhance anti-leukemic activity, particularly in resistant cell lines .

Crenolanib's unique properties set it apart from other tyrosine kinase inhibitors. Below is a comparison with similar compounds:

CompoundTarget KinasesTypeUnique Features
SorafenibFLT3, VEGFR, PDGFRType IIBroader target profile but less specificity for FLT3
QuizartinibFLT3Type IIEffective against FLT3-ITD but less potent against D835
ImatinibBCR-ABL, c-KITType IIPrimarily targets BCR-ABL; less effective against FLT3
DasatinibBCR-ABL, c-KITType I/IIMulti-target; effective against several mutations

Crenolanib's specificity for active kinase conformations makes it particularly effective against mutations that confer resistance to other treatments, such as D835H and D835Y mutations in FLT3 .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

443.23212518 g/mol

Monoisotopic Mass

443.23212518 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LQF7I567TQ

Pharmacology

Crenolanib is an orally bioavailable benzimidazole targeting the platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta and FMS-related tyrosine kinase 3 (Flt3), with potential antineoplastic activity. Upon oral administration, crenolanib binds to and inhibits both wild-type and mutated forms of PDGFR and Flt3, which may result in the inhibition of PDGFR- and Flt3-related signal transduction pathways. This results in inhibition of tumor angiogenesis and tumor cell proliferation in PDGFR and/or Flt3 overexpressing tumor cells. PDGFR and Flt3, class III receptor tyrosine kinases, are upregulated or mutated in many tumor cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

670220-88-9

Wikipedia

Crenolanib

Dates

Modify: 2023-08-15
1: Michael M, Vlahovic G, Khamly K, Pierce KJ, Guo F, Olszanski AJ. Phase Ib study of CP-868,596, a PDGFR inhibitor, combined with docetaxel with or without axitinib, a VEGFR inhibitor. Br J Cancer. 2010 Nov 9;103(10):1554-61. Epub 2010 Oct 19. PubMed PMID: 20959830; PubMed Central PMCID: PMC2990584.
2: Lewis NL, Lewis LD, Eder JP, Reddy NJ, Guo F, Pierce KJ, Olszanski AJ, Cohen RB. Phase I study of the safety, tolerability, and pharmacokinetics of oral CP-868,596, a highly specific platelet-derived growth factor receptor tyrosine kinase inhibitor in patients with advanced cancers. J Clin Oncol. 2009 Nov 1;27(31):5262-9. Epub 2009 Sep 8. PubMed PMID: 19738123; PubMed Central PMCID: PMC2773478.

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